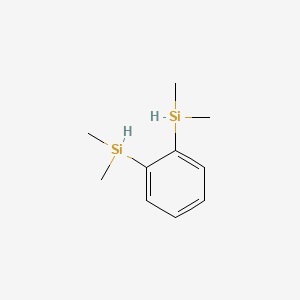
1,2-Bis(dimethylsilyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(dimethylsilyl)benzene is an organosilicon compound characterized by the presence of silicon atoms bonded to phenyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(dimethylsilyl)benzene typically involves the hydrosilylation of phenylacetylene with dimethylsilane in the presence of a catalyst. Common catalysts used for this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalytic systems and optimized reaction conditions further enhances the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(dimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(dimethylsilyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is explored for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its biocompatibility.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(dimethylsilyl)benzene involves the interaction of its silicon atoms with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across unsaturated carbon-carbon bonds, facilitated by a catalyst. This process forms new silicon-carbon bonds, leading to the formation of the desired product. The molecular pathways involved in these reactions are influenced by the nature of the catalyst and the reaction conditions.
Comparación Con Compuestos Similares
(2-Trimethylsilylphenyl)-trimethylsilane: Similar structure but with trimethylsilyl groups.
(2-Phenylsilylphenyl)-dimethylsilane: Contains a phenylsilyl group instead of a dimethylsilyl group.
(2-Dimethylsilylphenyl)-trimethylsilane: Similar structure but with a trimethylsilyl group.
Uniqueness: 1,2-Bis(dimethylsilyl)benzene is unique due to its specific arrangement of silicon and phenyl groups, which imparts distinct chemical properties
Propiedades
IUPAC Name |
(2-dimethylsilylphenyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8,11-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUCEYVYCBYVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=CC=C1[SiH](C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
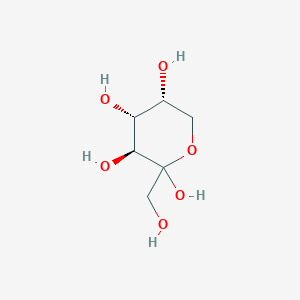
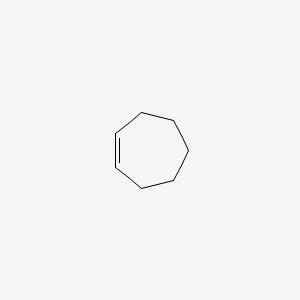
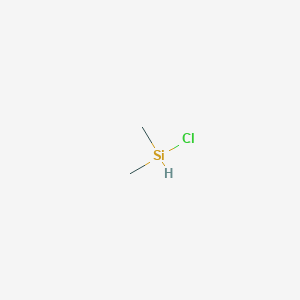
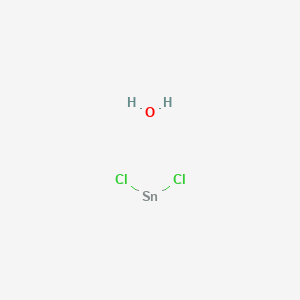
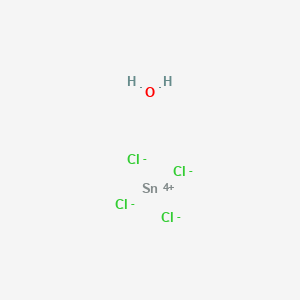
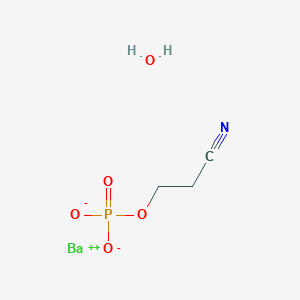
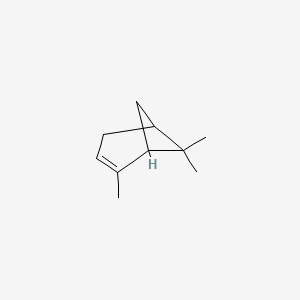
![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B7800812.png)
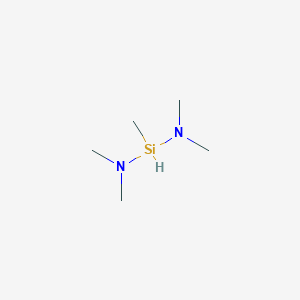
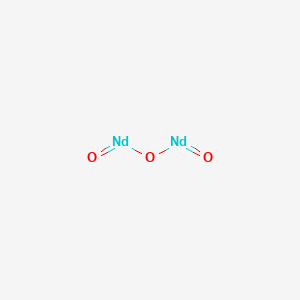
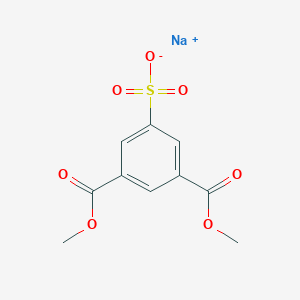
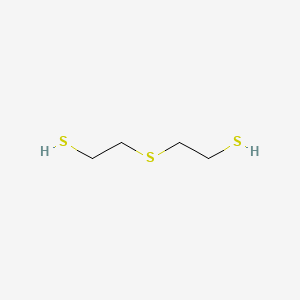
![(1beta,5beta)-9-Borabicyclo[3.3.1]nonane](/img/structure/B7800853.png)
![bis[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B7800858.png)
